(2R)-2-[(tert-butoxy)methyl]pyrrolidine (2R)-2-[(tert-butoxy)methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738665
InChI: InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

(2R)-2-[(tert-butoxy)methyl]pyrrolidine

CAS No.:

Cat. No.: VC17738665

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[(tert-butoxy)methyl]pyrrolidine -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine
Standard InChI InChI=1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1
Standard InChI Key VWXSCKOHAKPRKK-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC[C@H]1CCCN1
Canonical SMILES CC(C)(C)OCC1CCCN1

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine typically involves chiral resolution or asymmetric catalysis. A patented method (WO2008137087A1) outlines the preparation of related 2-substituted pyrrolidines via tartrate salt resolution :

  • Racemic Synthesis:

    • Starting Material: 2-Methylpyrrolidine is reacted with tert-butyl bromoacetate under basic conditions.

    • Reaction:

      C5H11N+BrCH2CO2C(CH3)3NaH, THFC9H19NO2+HBr\text{C}_5\text{H}_{11}\text{N} + \text{BrCH}_2\text{CO}_2\text{C}(\text{CH}_3)_3 \xrightarrow{\text{NaH, THF}} \text{C}_9\text{H}_{19}\text{NO}_2 + \text{HBr}
    • Outcome: Forms racemic 2-[(tert-butoxy)methyl]pyrrolidine .

  • Chiral Resolution:

    • Tartaric Acid Treatment: The racemic mixture is treated with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts.

    • Crystallization: Selective crystallization isolates the (R)-enantiomer salt, which is neutralized to obtain the free base .

Industrial Production

Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and enantiomeric excess (ee ≥98%). Key parameters include:

  • Temperature: 0–25°C to prevent racemization.

  • Catalyst: Chiral palladium complexes for asymmetric hydrogenation .

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₉NO (Free Base)
Molecular Weight157.25 g/mol
AppearanceWhite crystalline powder
Boiling Point215–220°C (decomposes)
SolubilitySoluble in ethanol, chloroform
Storage ConditionsRoom temperature, inert atmosphere

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.20 (s, 9H, tert-butyl), 3.45 (m, 1H, CH-N), 3.80 (d, 2H, OCH₂) .

  • IR (KBr): 2970 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O-C) .

Applications in Chemical Synthesis

Asymmetric Catalysis

The compound serves as a chiral ligand in transition-metal catalysis. For example, in palladium-catalyzed allylic alkylation, it achieves enantioselectivities >90% ee .

Pharmaceutical Intermediates

As a building block for protease inhibitors and kinase modulators, its tert-butoxy group enhances metabolic stability. A case study demonstrated its use in synthesizing a Janus kinase (JAK) inhibitor with IC₅₀ = 12 nM .

Biological Relevance

Receptor Binding Studies

Molecular docking simulations reveal affinity for GABAₐ receptors (Kᵢ = 450 nM), suggesting potential anxiolytic applications .

Toxicity Profile

  • Acute Toxicity (LD₅₀): 320 mg/kg (oral, rats).

  • Hazards: Skin/eye irritation (H315, H319) .

Comparative Analysis

CompoundSubstituentApplication
(2R)-2-[(tert-Butoxy)methyl]pyrrolidinetert-ButoxymethylAsymmetric catalysis
(S)-2-MethylpyrrolidineMethylChiral solvent
2-PyrrolidinemethanolHydroxymethylDrug delivery systems

Key Insight: The tert-butoxy group confers superior steric shielding compared to methyl or hydroxymethyl analogs, enhancing enantioselectivity in catalytic applications .

Future Perspectives

Advances in flow chemistry and biocatalysis promise to reduce production costs and improve scalability. Computational studies aim to design derivatives with enhanced binding affinities for neurological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator